molecular formula C14H20N2O2 B2786165 n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide CAS No. 51431-46-0

n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide

Cat. No.: B2786165
CAS No.: 51431-46-0
M. Wt: 248.326
InChI Key: YIONPZZGQSPBEL-UHFFFAOYSA-N
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Description

n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an ethylpyrrolidine group attached to a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with (1-ethylpyrrolidin-2-yl)methylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide is unique due to its specific structural features, such as the combination of an ethylpyrrolidine group with a hydroxybenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-16-9-5-6-11(16)10-15-14(18)12-7-3-4-8-13(12)17/h3-4,7-8,11,17H,2,5-6,9-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIONPZZGQSPBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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